Methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate
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Description
Methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an amino acid ester moiety. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with an amino acid ester derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 2
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-5-(4-methylpyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-4-5-11(2,12)10(15)16-3/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
VKTZUKKKTYCJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCC(C)(C(=O)OC)N |
Origin of Product |
United States |
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